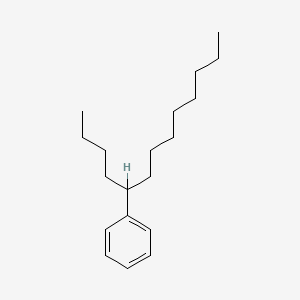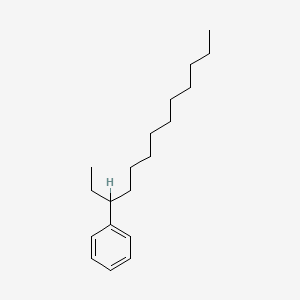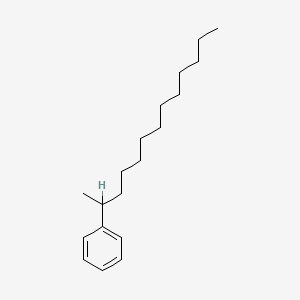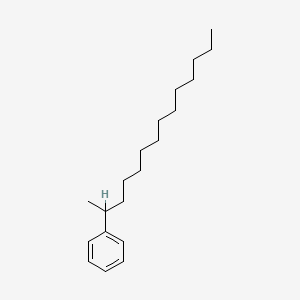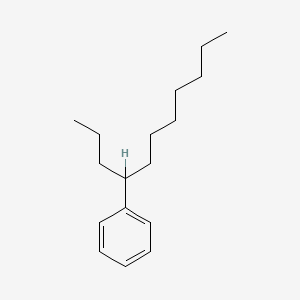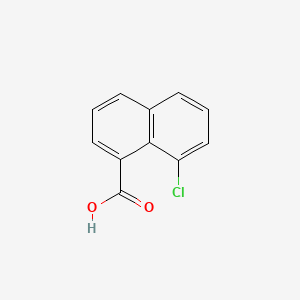
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
概要
説明
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and an amide group attached to a 2,2-dimethylpropanamide moiety
作用機序
Target of Action
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide, also known as Cyantraniliprole , is an insecticide of the ryanoid class, specifically a diamide insecticide . Its primary targets are the ryanodine receptors (RyR) in insects .
Mode of Action
Cyantraniliprole binds to insect ryanodine receptors and activates the uncontrolled release of calcium stores . This results in muscle contraction, paralysis, and ultimately death of the insect .
Biochemical Pathways
The activation of the ryanodine receptor by Cyantraniliprole leads to an increase in intracellular calcium levels . This disrupts normal cellular processes, leading to muscle contraction and paralysis .
Pharmacokinetics
It is known to have a low aqueous solubility and is non-volatile .
Result of Action
The result of Cyantraniliprole’s action is the effective control of chewing and sucking pests . It has been found to be highly toxic to honeybees, moderately toxic to earthworms, and most aquatic species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyantraniliprole. For instance, its low aqueous solubility and non-volatile nature suggest that it may be less effective in wet environments . Furthermore, its toxicity to non-target species such as honeybees and earthworms may limit its use in certain environments to prevent harm to these organisms .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-chloropyridine-2-carboxylic acid with 2,2-dimethylpropanamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .
化学反応の分析
Types of Reactions
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, and mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF), and low temperatures.
Major Products
Substitution: Formation of N-(3-substituted-pyridin-2-yl)-2,2-dimethylpropanamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamine.
科学的研究の応用
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with specific biological targets.
Agrochemicals: The compound is investigated for its insecticidal properties, particularly against pests like Lepidoptera.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential biological activities.
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)-2,2-dimethylpropanamide
- N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide
- N-(3-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Uniqueness
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide is unique due to the presence of the chlorine atom at the 3-position of the pyridine ring. This substitution can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target sites .
特性
IUPAC Name |
N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGRYBJCZLWBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237176 | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468718-69-6 | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






